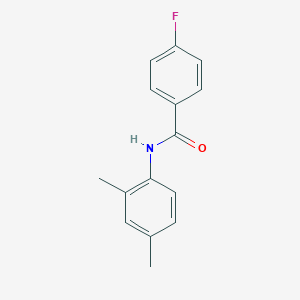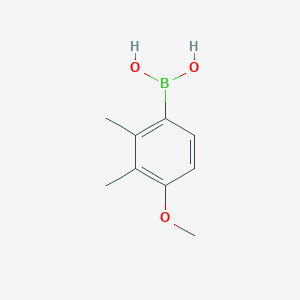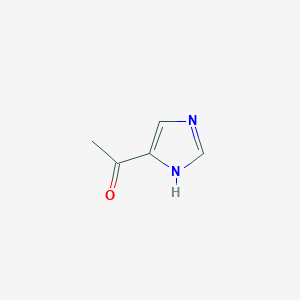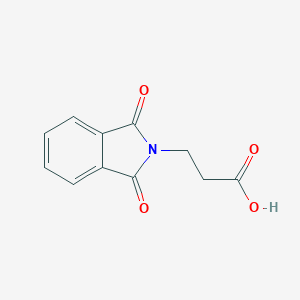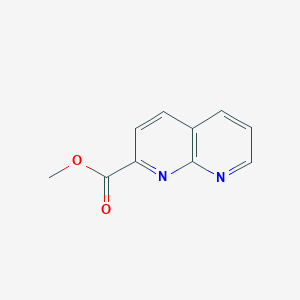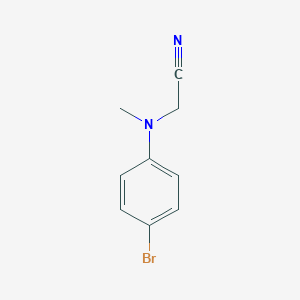
(4-Bromo-N-methylanilino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-N-methylanilino)acetonitrile, also known as BMA, is an organic compound that belongs to the class of nitriles. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of (4-Bromo-N-methylanilino)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the target cells. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (4-Bromo-N-methylanilino)acetonitrile vary depending on the specific application and concentration used. In general, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to affect the activity of certain enzymes and receptors in the target cells, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Bromo-N-methylanilino)acetonitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as a fluorescent probe for detecting metal ions, and as a ligand for coordinating metal complexes. It also exhibits a wide range of biological activities, making it useful for studying various cellular processes. However, one of the limitations of using (4-Bromo-N-methylanilino)acetonitrile is its potential toxicity and environmental impact. It is important to handle and dispose of the compound properly to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of (4-Bromo-N-methylanilino)acetonitrile. One area of interest is the synthesis of new derivatives with improved biological activities and selectivity. Another area of interest is the development of new applications for the compound, such as in the field of nanotechnology. Additionally, there is a need for further studies on the mechanism of action and toxicity of (4-Bromo-N-methylanilino)acetonitrile to better understand its potential applications and limitations.
Conclusion:
(4-Bromo-N-methylanilino)acetonitrile is a versatile organic compound with a wide range of scientific research applications. Its unique properties and biological activities make it useful for studying various cellular processes and developing new drugs and materials. However, it is important to handle and dispose of the compound properly to avoid any adverse effects. Further research and development of (4-Bromo-N-methylanilino)acetonitrile are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of (4-Bromo-N-methylanilino)acetonitrile involves the reaction of 4-bromo-N-methylaniline with acetonitrile in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the bromine atom by the cyano group of acetonitrile. The resulting compound is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-N-methylanilino)acetonitrile has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for detecting metal ions and as a ligand for coordinating metal complexes. In addition, it has been reported to exhibit antitumor, antiviral, and antibacterial activities.
Eigenschaften
CAS-Nummer |
157671-45-9 |
|---|---|
Produktname |
(4-Bromo-N-methylanilino)acetonitrile |
Molekularformel |
C9H9BrN2 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
InChI-Schlüssel |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



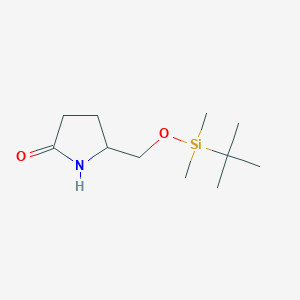
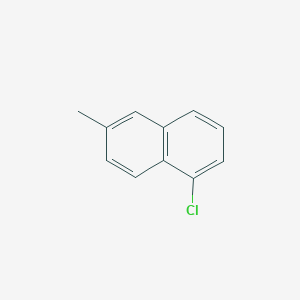

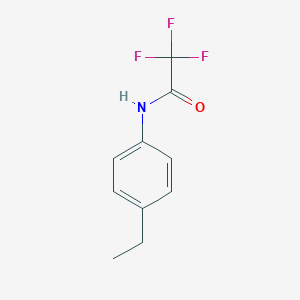


![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
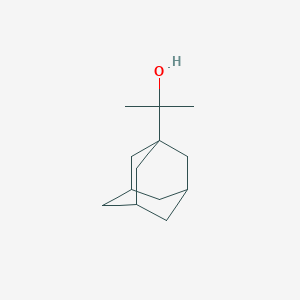
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
